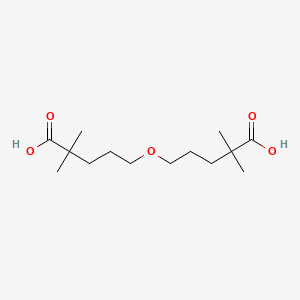![molecular formula C25H18F3N B12556666 N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine CAS No. 144579-81-7](/img/structure/B12556666.png)
N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1’-biphenyl]-4-amine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a biphenyl structure. The trifluoromethyl group imparts significant electron-withdrawing properties, making this compound highly reactive and useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1’-biphenyl]-4-amine typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl precursor. One common method involves the reaction of aniline with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. This reaction yields the trifluoromethylated aniline derivative, which can then be coupled with a biphenyl compound using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1’-biphenyl]-4-amine involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl group. This group enhances the compound’s reactivity, allowing it to form strong interactions with various biological and chemical targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
- N-Phenyl-bis(trifluoromethanesulfonimide)
- N,N-Bis(trifluoromethylsulfonyl)aniline
- Phenyl triflimide
Uniqueness
N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1’-biphenyl]-4-amine stands out due to its unique biphenyl structure combined with the trifluoromethyl group. This combination imparts distinct electronic properties, making it more reactive and versatile compared to similar compounds.
Propiedades
Número CAS |
144579-81-7 |
|---|---|
Fórmula molecular |
C25H18F3N |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
N-phenyl-N-(4-phenylphenyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C25H18F3N/c26-25(27,28)21-10-7-13-24(18-21)29(22-11-5-2-6-12-22)23-16-14-20(15-17-23)19-8-3-1-4-9-19/h1-18H |
Clave InChI |
DFFGTASCAXWVDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


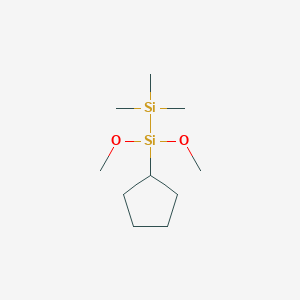
![1-[1-(2-Phenylethyl)piperidin-4-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B12556589.png)
![Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]-](/img/structure/B12556596.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indole](/img/structure/B12556600.png)
![10-Fluorobenzo[f]quinoline](/img/structure/B12556612.png)
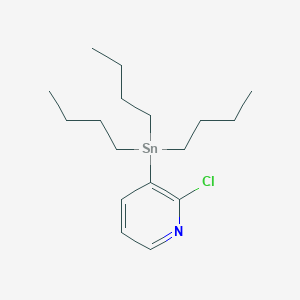
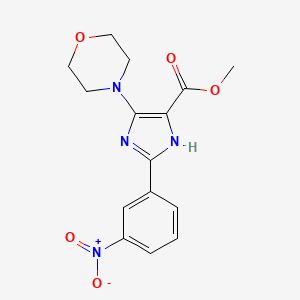
![Benzonitrile, 4,4'-[1,4-naphthalenediylbis(oxy)]bis-](/img/structure/B12556634.png)
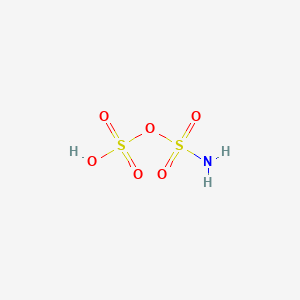
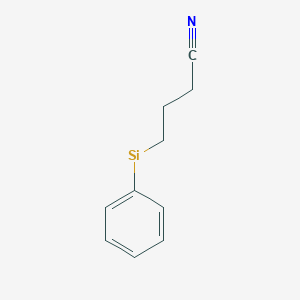
![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)
![2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole](/img/structure/B12556648.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol](/img/structure/B12556650.png)
